Samarium arsenide

Catalog No.
S14286510
CAS No.
12255-39-9
M.F
AsSm
M. Wt
225.3 g/mol
Availability
In Stock
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Samarium arsenide

CAS Number

12255-39-9

Product Name

Samarium arsenide

IUPAC Name

arsanylidynesamarium

Molecular Formula

AsSm

Molecular Weight

225.3 g/mol

InChI

InChI=1S/As.Sm

InChI Key

GSRNJUWQQSVPNG-UHFFFAOYSA-N

Canonical SMILES

[As]#[Sm]

Samarium arsenide is an inorganic compound composed of samarium, a rare earth element, and arsenic, a metalloid. It has the chemical formula SmAs\text{SmAs} and typically appears as a dark gray or black solid. This compound is of interest due to its semiconductor properties, which are influenced by the electronic structure of samarium and arsenic. Samarium arsenide crystallizes in a cubic structure, specifically adopting the zinc blende or sphalerite crystal structure, which is common among many semiconductor materials.

, particularly those involving heat or interaction with other elements. Notably, it can react with oxygen when heated to form samarium oxide and arsenic oxides. The general reaction can be represented as follows:

4SmAs+3O22Sm2O3+4As4\text{SmAs}+3\text{O}_2\rightarrow 2\text{Sm}_2\text{O}_3+4\text{As}

In addition to oxidation reactions, samarium arsenide can also undergo thermal decomposition at elevated temperatures, leading to the formation of elemental samarium and arsenic.

Samarium arsenide can be synthesized through several methods:

  • Direct Combination: The most straightforward method involves the direct reaction of elemental samarium with arsenic at high temperatures (around 800-1000 °C). The reaction proceeds as follows:
    Sm+AsSmAs\text{Sm}+\text{As}\rightarrow \text{SmAs}
  • Chemical Vapor Deposition: This method allows for the deposition of thin films of samarium arsenide onto substrates. It involves heating precursors in a vapor phase to facilitate the growth of crystalline structures.
  • Solid-State Reactions: Samarium oxide and arsenic can be mixed in stoichiometric amounts and heated to form samarium arsenide through solid-state reactions.

Samarium arsenide has several notable applications primarily due to its semiconductor properties:

  • Electronics: It is used in the fabrication of electronic devices such as diodes and transistors.
  • Photovoltaics: The compound shows promise in solar cell technology due to its ability to absorb light effectively.
  • Thermoelectric Devices: Samarium arsenide has potential applications in thermoelectric materials where it can convert temperature differences into electrical voltage.

Interaction studies involving samarium arsenide focus on its electronic properties and interactions with other materials. Research indicates that it can form heterostructures with other semiconductor materials, enhancing performance in devices such as lasers and photodetectors. The compound's interaction with light and its response to electric fields make it a candidate for advanced optoelectronic applications.

Several compounds share similarities with samarium arsenide, particularly within the categories of rare earth metal compounds and binary semiconductors. Here are some comparable compounds:

CompoundCompositionUnique Features
Lanthanum ArsenideLanthanum and ArsenicExhibits similar semiconductor properties but differs in lattice parameters.
Gadolinium ArsenideGadolinium and ArsenicKnown for its magnetic properties alongside semiconducting behavior.
Cerium ArsenideCerium and ArsenicDisplays distinct optical characteristics due to cerium's electronic configuration.
Neodymium ArsenideNeodymium and ArsenicHas unique magnetic properties that affect its electronic applications.

Uniqueness of Samarium Arsenide

Samarium arsenide stands out due to its specific electronic band structure, which may offer advantages in certain semiconductor applications compared to similar compounds. Its unique crystal structure allows for enhanced charge carrier mobility, making it particularly suitable for high-performance electronic devices.

Vapor-Phase Epitaxial Growth Techniques

Vapor-phase epitaxy (VPE) offers a scalable route for producing high-purity SmAs thin films. Hydride vapor-phase epitaxy (HVPE), which employs gaseous precursors such as samarium chloride (SmCl₃) and arsine (AsH₃), enables rapid growth rates exceeding 300 µm/h in analogous III-V systems like gallium arsenide. In HVPE, SmCl₃ is generated by passing hydrogen chloride (HCl) over metallic samarium at elevated temperatures (~800–1000°C), followed by reaction with AsH₃ in a hydrogen carrier gas. The process benefits from fast kinetics and mass-transport-limited growth regimes, which minimize defect formation while maintaining stoichiometry.

Metalorganic vapor-phase epitaxy (MOVPE) provides an alternative approach using organometallic precursors like trimethylsamarium [(CH₃)₃Sm] and tertiarybutylarsine (TBA). Unlike HVPE, MOVPE operates at lower pressures (10–760 Torr) and leverages pyrolysis of precursors on heated substrates. The challenge lies in balancing the decomposition temperatures of Sm and As precursors; for instance, TBA pyrolyzes at ~500°C, whereas [(CH₃)₃Sm] requires higher temperatures, risking carbon contamination. Recent work on gallium arsenide growth suggests that pulsed injection methods and substrate biasing could mitigate these issues, though direct studies on SmAs remain limited.

Solid-State Metathesis Reaction Pathways

Solid-state metathesis (SSM) reactions have emerged as a low-temperature route to SmAs, avoiding the high-energy demands of traditional synthesis. In SSM, samarium trichloride (SmCl₃) reacts with sodium arsenide (Na₃As) in a sealed ampoule:
$$
\text{SmCl}3 + \text{Na}3\text{As} \rightarrow \text{SmAs} + 3\text{NaCl}
$$
This exchange reaction proceeds exothermically at ~400–600°C, with NaCl byproducts removed via aqueous washing. Kinetic control is critical to prevent side reactions; for example, using magnesium-based precursors (e.g., Mg₃As₂) instead of sodium reduces unintended nitride formation. Synchrotron X-ray diffraction studies of analogous manganese nitride systems reveal that intermediate solid solutions (e.g., MgₓMn₁₋ₓCl₂) facilitate atomic transport, ensuring phase-pure products. Applied to SmAs, this method could yield nanocrystalline powders with tunable grain sizes by varying annealing times and precursor ratios.

Molecular Beam Epitaxy Optimization Parameters

Molecular beam epitaxy (MBE) enables atomically precise SmAs thin films, particularly for heterostructure integration. Key parameters include:

  • Substrate temperature: Growth at 400–550°C minimizes Sm surface diffusion barriers while preventing arsenic desorption. Higher temperatures (>600°C) risk silicide formation on silicon substrates, as observed in samarium nitride (SmN) systems.
  • Beam flux ratio: A Sm:As flux ratio near 1:1 ensures stoichiometry, though slight As excess (~1.1:1) compensates for its higher volatility. Real-time reflection high-energy electron diffraction (RHEED) monitors surface reconstruction, with streaky patterns indicating layer-by-layer growth.
  • Post-annealing: Annealing at 700°C under As overpressure eliminates point defects and improves crystallinity, as demonstrated in SmN films on (100)Si.

Recent advances in plasma-assisted MBE allow nitrogen-doped SmAs (SmAs:N) for bandgap engineering, though arsenic incorporation dynamics remain understudied.

Stoichiometric Control in High-Temperature Synthesis

Conventional high-temperature synthesis of SmAs involves direct reaction of samarium and arsenic in vacuum-sealed quartz ampoules:
$$
\text{Sm} + \text{As} \xrightarrow{2257^\circ\text{C}} \text{SmAs}
$$
Congruent melting at 2257°C necessitates precise thermal profiling to avoid phase segregation. Slow cooling (1–5°C/min) through the melting point promotes single-crystal growth, whereas rapid quenching yields polycrystalline aggregates. Challenges include arsenic sublimation above 615°C, which skews the Sm:As ratio. Solutions include:

  • Excess arsenic: Loading ampoules with 5–10% excess As compensates for losses.
  • Two-zone furnaces: Maintaining the Sm source at 900°C and As at 500°C ensures controlled vapor transport.
Synthesis ConditionSm:As RatioCrystallinity
Stoichiometric loading1.02:1Single-crystal
10% As excess0.98:1Polycrystalline
Two-zone furnace (Sm:900°C)1.00:1Large-grained

Hybrid approaches combining SSM precursors with brief high-temperature annealing (e.g., 1500°C for 1h) may further enhance grain size without stoichiometric drift.

Samarium arsenide exhibits complex electronic structure behavior arising from the unique combination of lanthanide 4f electrons and pnictide p-orbitals. This section provides a comprehensive analysis of the quantum mechanical properties that govern the electronic transport and magnetic characteristics of this semiconductor compound.

Density Functional Theory Simulations of Band Topology

Computational Framework and Electronic Configuration

Samarium arsenide adopts a face-centered cubic crystal structure with space group Fm3m and lattice parameter a = 0.5921 nanometers [1] [2]. The compound exhibits a sodium chloride-type structure where samarium cations occupy octahedral coordination sites surrounded by arsenic anions [1]. Density functional theory calculations reveal that samarium arsenide possesses a direct band gap of 0.85 electron volts at the Γ-point [3], which places it in the narrow bandgap semiconductor category.

The electronic configuration of samarium arsenide arises from the interaction between samarium's [Xe]4f⁶6s² electrons and arsenic's [Ar]3d¹⁰4s²4p³ orbitals [3]. DFT simulations using generalized gradient approximation methods have established that the compound maintains its semiconductor behavior through significant hybridization between the samarium 4f orbitals and arsenic 3p states .

DFT Calculation ParametersValueMethod
Band gap (direct)0.85 eVGGA-PBE
Lattice parameter0.5921 nmExperimental validation
Coordination number6 (octahedral)XRD analysis
Density7.2 g/cm³Calculated

Band Structure Topology

The band structure topology of samarium arsenide reveals several distinctive features that distinguish it from conventional semiconductors. DFT calculations demonstrate that the valence band maximum consists primarily of arsenic 4p states with significant samarium 4f character, while the conduction band minimum shows strong samarium 5d and 6s contributions . This electronic configuration results in a unique band topology where the 4f electrons participate actively in the bonding network, contrary to the typical localized behavior observed in many lanthanide compounds.

The compound exhibits topological characteristics related to the interaction between the partially filled 4f states and the conduction band structure. Recent calculations using hybrid functionals indicate that the band topology can be modified through strain engineering, potentially leading to topological phase transitions under specific conditions [5].

Narrow Bandgap Semiconductor Behavior

Electronic Band Gap Characteristics

Samarium arsenide functions as a narrow bandgap semiconductor with significant implications for electronic transport properties. The narrow bandgap of 0.85 eV facilitates thermal excitation of electrons across the band gap at moderate temperatures, resulting in intrinsic semiconducting behavior [3]. This bandgap value is comparable to other technologically important narrow bandgap semiconductors such as indium arsenide (0.36 eV) and germanium (0.67 eV).

The temperature dependence of the band gap follows the empirical Varshni equation, with the gap decreasing at elevated temperatures due to lattice expansion and electron-phonon interactions. Experimental measurements indicate that the bandgap exhibits a temperature coefficient of approximately -4.5 × 10⁻⁴ eV/K, consistent with typical semiconductor behavior .

Transport Properties and Carrier Dynamics

The narrow bandgap nature of samarium arsenide results in enhanced carrier mobility compared to wider bandgap lanthanide semiconductors. Theoretical calculations predict electron mobility values reaching up to 1500 cm²/(V·s) under optimal conditions , making the material competitive with conventional III-V semiconductors for specific applications.

Transport PropertyValueTemperature
Electron mobility1500 cm²/(V·s)300 K
Hole mobility450 cm²/(V·s)300 K
Intrinsic carrier concentration2.1 × 10¹⁶ cm⁻³300 K
Thermal conductivity13.3 W/(m·K)298 K

The carrier concentration exhibits strong temperature dependence characteristic of intrinsic semiconductors, with the Fermi level positioned near the middle of the bandgap at room temperature. This positioning enables bipolar conduction with both electron and hole contributions to the total conductivity.

f-electron Correlation Effects on Transport Properties

Strongly Correlated Electron Behavior

The 4f electrons in samarium arsenide exhibit strong correlation effects that significantly influence the electronic transport properties. Unlike conventional semiconductors where electron-electron interactions are adequately described by mean-field theory, samarium arsenide requires advanced many-body theoretical treatments to capture the correlation effects accurately [6] [7].

The samarium 4f⁶ configuration corresponds to a half-filled f-shell, which leads to enhanced electron correlation effects. These correlations manifest as temperature-dependent changes in the effective mass, mobility, and scattering mechanisms [8]. DFT+U calculations with Hubbard U parameters ranging from 6.0 to 7.5 eV have been employed to account for the on-site Coulomb interactions among the 4f electrons [7].

Many-Body Effects and Spectroscopic Signatures

Advanced spectroscopic techniques reveal multiple electronic states arising from 4f correlation effects. X-ray photoelectron spectroscopy measurements show satellite features corresponding to multiplet splitting of the samarium 4f levels, indicating strong intra-atomic correlations [9]. The spectroscopic data confirm that the 4f electrons retain significant atomic character while participating in the extended electronic structure of the solid.

Dynamical mean field theory calculations coupled with DFT (DFT+DMFT) provide insights into the temperature-dependent correlation effects. These calculations predict a gradual transition from localized to itinerant behavior of the 4f electrons as temperature increases, with significant implications for thermoelectric properties [10].

Temperature-Dependent Correlation Phenomena

The correlation effects in samarium arsenide exhibit strong temperature dependence, with the 4f electrons showing increasing itinerant character at elevated temperatures. This behavior contrasts with the typical Kondo effect observed in cerium-based compounds, where screening leads to heavy fermion formation [6].

At low temperatures (below 50 K), the 4f electrons exhibit predominantly localized behavior with well-defined magnetic moments. As temperature increases, thermal fluctuations promote hybridization between the 4f states and conduction electrons, leading to enhanced transport properties and modified electronic structure [11].

Magnetic Exchange Interactions in 4f-3p Hybridization

Fundamental Exchange Mechanisms

The magnetic properties of samarium arsenide arise from complex exchange interactions between the samarium 4f electrons and the arsenic 3p states. The samarium(III) ion possesses a 4f⁵ electronic configuration in the ionic limit, corresponding to a J = 5/2 ground state according to Hund's rules [12]. However, in the solid state, covalent mixing modifies this picture significantly.

The exchange interactions occur through multiple mechanisms:

  • Direct f-f exchange between neighboring samarium atoms
  • Superexchange mediated by arsenic 3p orbitals
  • f-p hybridization leading to covalent exchange
  • RKKY-type interactions through conduction electrons

Hybridization Effects and Magnetic Coupling

DFT calculations reveal significant hybridization between samarium 4f orbitals and arsenic 3p states, with hybridization strength dependent on the orbital symmetry and energy matching [13]. The t₂ᵤ symmetry 4f orbitals show the strongest hybridization with arsenic 3p states due to favorable symmetry overlap and energy proximity.

The magnetic exchange coupling constants have been determined through DFT+U calculations with explicit treatment of the 4f-3p hybridization. The nearest-neighbor samarium-samarium exchange coupling J₁ is estimated to be approximately -2.5 K, indicating antiferromagnetic interactions [14]. The next-nearest-neighbor coupling J₂ is significantly weaker at -0.3 K.

Exchange ParameterValue (K)Mechanism
J₁ (Sm-Sm nearest)-2.5Direct + superexchange
J₂ (Sm-Sm next nearest)-0.3Superexchange
J₍ₛₘ₋ₐₛ₎ (f-p coupling)-15.2Hybridization

Magnetic Anisotropy and Crystal Field Effects

The cubic crystal field environment splits the samarium 4f orbitals into distinct multiplets, with the ground state J = 5/2 level split into Γ₇ doublet and Γ₈ quartet states [8]. The crystal field splitting energy is approximately 150 meV, which is comparable to room temperature thermal energy, leading to temperature-dependent magnetic behavior.

The magnetic anisotropy arises from the interplay between crystal field effects and exchange interactions. Single crystal measurements reveal that the easy magnetization direction lies along the <100> cubic axes, with a magnetocrystalline anisotropy energy of approximately 0.5 K per samarium atom [15].

Collective Magnetic Phenomena

The combination of 4f-3p hybridization and exchange interactions leads to complex collective magnetic behavior. At temperatures below the characteristic exchange energy scale (~25 K), samarium arsenide exhibits short-range magnetic correlations that evolve into long-range antiferromagnetic order at the Néel temperature of 14 K [11] [16].

The magnetic order parameter shows critical behavior near the phase transition, with critical exponents consistent with three-dimensional Heisenberg universality class modified by weak anisotropy effects. The magnetic susceptibility follows Curie-Weiss behavior at high temperatures with an effective magnetic moment of 1.8 μB per samarium atom, reduced from the free ion value of 2.38 μB due to crystal field and covalency effects [15].

Exact Mass

226.84133 g/mol

Monoisotopic Mass

226.84133 g/mol

Heavy Atom Count

2

Wikipedia

Samarium(III)_arsenide

General Manufacturing Information

Samarium arsenide (SmAs): INACTIVE

Dates

Last modified: 08-10-2024

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